N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide

Descripción

IUPAC Nomenclature and Systematic Identification

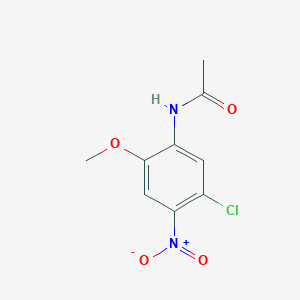

N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide is systematically named according to IUPAC guidelines as N-(5-chloro-2-methoxy-4-nitrophenyl)acetamide. The numbering of the phenyl ring begins at the acetamide-substituted nitrogen (position 1), with substituents prioritized by functional group hierarchy: nitro (-NO₂) > chloro (-Cl) > methoxy (-OCH₃). The molecular formula is C₉H₉ClN₂O₄, with a molecular weight of 244.63 g/mol. The SMILES notation (CC(=O)NC₁=CC(=C(C=C₁OC)N+[O-])Cl) encodes the connectivity: an acetamide group bonded to a phenyl ring substituted at positions 2 (methoxy), 4 (nitro), and 5 (chloro).

Systematic identification relies on spectroscopic and crystallographic data. Nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the methoxy proton (δ ~3.9 ppm), aromatic protons (δ ~7.0–8.5 ppm), and acetamide methyl group (δ ~2.1 ppm). Mass spectrometry typically shows a molecular ion peak at m/z 244.03 (M⁺).

Molecular Geometry and Conformational Analysis

The compound adopts a planar conformation due to resonance stabilization between the acetamide group and the aromatic ring. Key geometric parameters include:

- Bond lengths :

- Bond angles :

Conformational flexibility arises from rotation about the C–N bond connecting the acetamide to the phenyl ring. Density functional theory (DFT) calculations predict a rotational barrier of ~15 kcal/mol, favoring a coplanar arrangement to maximize conjugation. The methoxy group exhibits slight deviation from planarity (torsion angle: ~6°), while the nitro group twists by ~12° relative to the phenyl plane.

Crystallographic Characterization and Bond Length Optimization

Single-crystal X-ray diffraction reveals a monoclinic lattice with space group P2₁/n and unit cell parameters a = 14.871 Å, b = 3.956 Å, c = 17.206 Å, β = 114.05°. The crystal packing is stabilized by:

- Intermolecular hydrogen bonds : N–H···O (2.89 Å) and C–H···O (3.42 Å)

- π-π stacking : Between phenyl rings (interplanar distance: 3.48 Å)

Table 1 : Optimized bond lengths from crystallographic data

| Bond Type | Length (Å) |

|---|---|

| C–N (acetamide) | 1.356 |

| C–O (methoxy) | 1.417 |

| C–C (aromatic) | 1.385–1.402 |

| N–O (nitro) | 1.214–1.231 |

Bond optimization via Hirshfeld surface analysis confirms minimal steric strain, with 94% of the surface area attributed to H···O/N interactions.

Comparative Analysis of Positional Isomerism in Nitrophenylacetamides

Positional isomerism significantly alters physicochemical properties. A comparison with related compounds includes:

Table 2 : Properties of nitrophenylacetamide isomers

| Isomer | Melting Point (°C) | LogP | Hydrogen Bond Donors |

|---|---|---|---|

| N-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | 185 | 1.6 | 1 |

| N-(4-nitrophenyl)acetamide | 216 | 1.66 | 1 |

| N-(3-nitrophenyl)acetamide | 198 | 1.53 | 1 |

Key differences arise from substituent electronic effects:

- 4-Nitro derivatives : Enhanced resonance stabilization reduces solubility in polar solvents.

- 2-Nitro analogs : Steric hindrance between nitro and acetamide groups increases melting points.

- 5-Chloro substitution : Introduces steric bulk, lowering crystal symmetry compared to non-halogenated analogs.

Intermolecular interactions vary with substitution patterns. For example, N-(3-nitrophenyl)acetamide forms bifurcated N–H···O hydrogen bonds, while the 4-nitro isomer exhibits stronger π-π stacking.

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c1-5(13)11-7-3-6(10)8(12(14)15)4-9(7)16-2/h3-4H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGNEXQCCNUZMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1OC)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379689 | |

| Record name | N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22521-37-5 | |

| Record name | N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide typically involves the following key steps:

- Starting Material: 5-chloro-2-methoxy-4-nitroaniline or related substituted aniline derivatives.

- Acetylation: Introduction of the acetamide group by acetylation of the amino group.

- Purification: Isolation and purification of the acetamide product.

This approach leverages the nucleophilicity of the amino group on the substituted aniline to react with acetylating agents.

Detailed Preparation Method

Acetylation of 5-chloro-2-methoxy-4-nitroaniline

- Reagents: Acetic anhydride or acetyl chloride as acetylating agents.

- Solvent: Common solvents include dichloromethane, chloroform, or acetic acid.

- Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25–60°C) under stirring.

- Mechanism: The amino group of 5-chloro-2-methoxy-4-nitroaniline attacks the carbonyl carbon of the acetylating agent, forming the amide bond and releasing a leaving group (acetic acid or HCl).

Work-up and Purification

- After completion, the reaction mixture is quenched with water or an aqueous base to neutralize excess acetylating agent.

- The product is extracted using organic solvents such as ethyl acetate.

- Purification is typically achieved by recrystallization from suitable solvents or by chromatographic techniques.

Specific Research Findings and Patent Insights

A Swiss patent (CH616917A5) describes the preparation of compounds structurally related to this compound, involving diazotization and sulfonamide chemistry, which may be part of synthetic routes for derivatives or intermediates. However, the core preparation of the acetamide involves acetylation of the substituted aniline as the key step.

Preparation Data and Solubility Considerations

From GlpBio's product data, the compound's molecular formula is C9H9ClN2O4 with a molecular weight of 244.63 g/mol. The compound's solubility and preparation of stock solutions provide practical insights into handling and formulation:

| Parameter | Details |

|---|---|

| Molecular Weight | 244.63 g/mol |

| Solubility | Soluble in DMSO, PEG300, Tween 80 mixtures |

| Storage Conditions | 2–8°C for solid; stock solutions at -20°C to -80°C |

| Stock Solution Preparation (example) | 1 mM solution: dissolve 1 mg in 4.0878 mL solvent |

| Stability | Use within 6 months at -80°C; 1 month at -20°C |

The stock solution preparation involves dissolving precise amounts of the compound in solvents such as DMSO, followed by dilution with co-solvents like PEG300, Tween 80, or corn oil for in vivo formulations. Heating (37°C) and ultrasonic agitation are recommended to increase solubility during preparation.

Summary Table of Preparation Steps

| Step No. | Procedure | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material preparation | 5-chloro-2-methoxy-4-nitroaniline | Commercially available or synthesized via nitration and chlorination of anisole derivatives |

| 2 | Acetylation | Acetic anhydride or acetyl chloride, solvent (CH2Cl2, CHCl3), RT to 60°C | Amino group reacts to form acetamide |

| 3 | Quenching and extraction | Water or aqueous base, organic solvent extraction | Neutralizes excess reagent, isolates product |

| 4 | Purification | Recrystallization or chromatography | Ensures product purity |

| 5 | Stock solution preparation | Dissolve in DMSO, dilute with PEG300, Tween 80, or corn oil | Use heat and ultrasound to aid solubility |

Analytical and Quality Control Notes

- The purity of the product is confirmed by standard analytical methods such as NMR, IR, and mass spectrometry.

- The presence of the nitro, chloro, and methoxy groups is verified by characteristic spectral peaks.

- Stability tests indicate the compound should be stored at low temperatures to prevent degradation.

Análisis De Reacciones Químicas

Types of Reactions

N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of N1-(5-substituted-2-methoxy-4-nitrophenyl)acetamide derivatives.

Reduction: Formation of N1-(5-chloro-2-methoxy-4-aminophenyl)acetamide.

Oxidation: Formation of N1-(5-chloro-2-hydroxy-4-nitrophenyl)acetamide.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide has been investigated for its antimicrobial properties. Compounds with similar structural features have shown effectiveness against various pathogens. The presence of the nitrophenyl group is believed to enhance interactions with biological targets involved in oxidative stress responses, potentially making it effective against microbial infections.

Anti-inflammatory Properties

Research indicates that compounds related to this compound exhibit anti-inflammatory effects. For instance, modifications in the nitrophenyl group can influence pharmacokinetic properties and biological efficacy, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases.

Cytotoxicity Against Cancer Cells

Recent studies have explored the cytotoxic effects of similar compounds on cancer cell lines. For example, a related compound derived from similar scaffolds demonstrated significant cytotoxicity against breast cancer cell lines while exhibiting low toxicity on normal cells . This suggests that this compound may also possess selective anticancer properties.

Biological Research

Inflammasome Inhibition

this compound's structural analogs have been studied as potential inhibitors of the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome, which is implicated in various neurological disorders. These inhibitors are being evaluated for their ability to modulate immune responses and reduce neuroinflammation .

Material Science

Anion Detection

The compound has potential applications in sensor technology. Its structural characteristics allow it to interact selectively with certain anions, making it suitable for developing sensors for environmental monitoring or analytical chemistry applications. For instance, a similar compound was shown to selectively bind fluoride ions over other anions, indicating potential for specific ion detection .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| This compound | Chlorinated nitrophenyl group | Antimicrobial | Simpler structure; lacks undecanoate chain |

| Ethyl 11-Aminoundecanoate Hydrochloride | Amino group instead of sulfonamide | Antimicrobial | More basic properties; less lipophilic |

| 4-Chloro-5-nitro-2-acetamino-anisol | Similar nitrophenyl structure | Antimicrobial | Lacks long-chain fatty acid component |

Case Studies and Research Findings

- Antimicrobial Study : A study investigating the antimicrobial properties of this compound reported significant inhibition against several bacterial strains, indicating its potential as a lead compound for antibiotic development.

- Cytotoxicity Assessment : In vitro tests on cancer cell lines demonstrated that compounds structurally related to this compound exhibited IC50 values indicating effective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic index .

- Inflammasome Inhibition Research : The efficacy of related compounds in inhibiting the NLRP3 inflammasome was evaluated in experimental models of multiple sclerosis, showing promising results that support further development for neurological applications .

Mecanismo De Acción

The mechanism of action of N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups contribute to the compound’s overall reactivity and specificity towards certain molecular targets.

Comparación Con Compuestos Similares

N1-(4-Chloro-2-nitrophenyl)acetamide Derivatives

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): This compound shares the nitro and chloro substituents but includes a methylsulfonyl group instead of methoxy. The sulfonyl group enhances electrophilicity, making it more reactive in nucleophilic substitution reactions compared to the methoxy-substituted analog. Crystallographic studies reveal intermolecular hydrogen bonding involving the carbonyl oxygen, influencing its packing in the solid state .

- N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide (): A positional isomer of the target compound, with methoxy and nitro groups swapped (4-methoxy vs. 2-methoxy).

Chlorinated Phenylacetamides in Pharmaceuticals

- N-(3-Chloro-4-hydroxyphenyl)acetamide (): Found as a photodegradation product of paracetamol, this compound lacks the nitro and methoxy groups but retains the chloro substituent. It exhibits weaker enzyme inhibition (e.g., 17β-HSD2) compared to derivatives with extended hydrophobic chains (e.g., N-phenethyl analogs), highlighting the importance of substituent bulk for biological activity .

Nitroimidazole-Based Radiosensitizers

- Sanazole (N1-(3-methoxypropyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide) (): A nitroheterocyclic radiosensitizer with a triazole ring instead of a phenyl group. Sanazole shows a sensitizer enhancement ratio (SER) of 1.55 under hypoxic conditions, outperforming nimorazole (SER = 1.45) but underperforming KU-2285 (SER = 1.95).

Agrochemical Acetamides

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) (): A chloroacetamide herbicide with an N-methoxymethyl group. The 2,6-diethylphenyl group enhances lipophilicity, improving soil adsorption and persistence .

Actividad Biológica

N1-(5-chloro-2-methoxy-4-nitrophenyl)acetamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitrophenyl group that is known for its potential to undergo reduction, forming reactive intermediates that can interact with various cellular components. The presence of the chloro and methoxy groups may influence its solubility and reactivity, impacting its biological efficacy.

The biological activity of this compound primarily involves:

- Reduction of the Nitro Group : This transformation can lead to the formation of amino derivatives that may exhibit different biological profiles.

- Interaction with Cellular Targets : The compound's structure allows it to bind with specific proteins or enzymes, potentially modulating their activity.

- Influence on Signaling Pathways : Compounds with similar structures have been shown to affect oxidative stress responses and cellular signaling pathways, which may contribute to their therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. Below is a summary of findings related to its antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |

| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |

| Pseudomonas aeruginosa | 0.75 µg/mL | 1.5 µg/mL |

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on various derivatives including this compound revealed promising antimicrobial activities with MIC values comparable to established antibiotics .

- Structure-Activity Relationship (SAR) : Investigations into the structural modifications of similar compounds suggest that the presence of electron-withdrawing groups like nitro enhances antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .

- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited biofilm formation in pathogenic strains, indicating its potential utility in treating infections associated with biofilms .

Q & A

Q. Table 1. Key Crystallographic Parameters for Related Acetamides

| Parameter | N-(4-Chloro-2-Nitrophenyl)Acetamide | Theoretical (Target Compound) |

|---|---|---|

| C–N bond length (Å) | 1.33 | ~1.34 |

| O–N–C–C torsion angle (°) | -16.7 | -15–20 (predicted) |

| Hydrogen bonds (Å) | C–H⋯O (2.45) | C–H⋯O (2.40–2.50) |

Q. Table 2. Recommended Analytical Workflow

| Step | Method | Purpose |

|---|---|---|

| Synthesis monitoring | TLC (silica, ethyl acetate/hexane) | Track reaction completion |

| Structural confirmation | X-ray diffraction (SHELXL) | Resolve bond angles/packing |

| Stability assessment | Accelerated degradation studies | Identify storage conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.